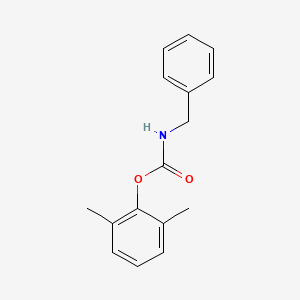
Carbamic acid, (phenylmethyl)-, 2,6-dimethylphenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (phenylmethyl)-, 2,6-dimethylphenyl ester is a chemical compound with the molecular formula C17H19NO2. It is a member of the carbamate family, which are esters of carbamic acid. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (phenylmethyl)-, 2,6-dimethylphenyl ester typically involves the reaction of 2,6-dimethylphenol with phenylmethyl isocyanate. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts such as indium triflate can further enhance the efficiency of the reaction .
化学反応の分析
Types of Reactions
Carbamic acid, (phenylmethyl)-, 2,6-dimethylphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates and ureas.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed
Oxidation: Carbamates and ureas.
Reduction: Amines.
Substitution: Various carbamate derivatives.
科学的研究の応用
Carbamic acid, (phenylmethyl)-, 2,6-dimethylphenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
作用機序
The mechanism of action of carbamic acid, (phenylmethyl)-, 2,6-dimethylphenyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming a covalent bond with the active site. This inhibition can alter the enzyme’s activity, leading to various physiological effects. The compound’s ability to form stable carbamate linkages makes it a valuable tool in biochemical research .
類似化合物との比較
Similar Compounds
- Carbamic acid, (2,6-dimethylphenyl)methyl ester
- Carbamic acid, (2,6-dimethylphenyl)ethyl ester
- Carbamic acid, (2,4,6-trimethylphenyl)methyl ester
Uniqueness
Carbamic acid, (phenylmethyl)-, 2,6-dimethylphenyl ester is unique due to its specific structural features, which confer distinct reactivity and stability. Its 2,6-dimethylphenyl group provides steric hindrance, making it less susceptible to hydrolysis compared to other carbamates. This stability is advantageous in various applications, including drug development and industrial processes .
特性
CAS番号 |
118855-62-2 |
|---|---|
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC名 |
(2,6-dimethylphenyl) N-benzylcarbamate |
InChI |
InChI=1S/C16H17NO2/c1-12-7-6-8-13(2)15(12)19-16(18)17-11-14-9-4-3-5-10-14/h3-10H,11H2,1-2H3,(H,17,18) |
InChIキー |
QRUJBZHWKSSNAA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)OC(=O)NCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


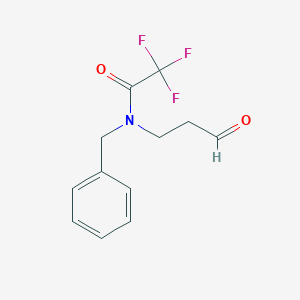
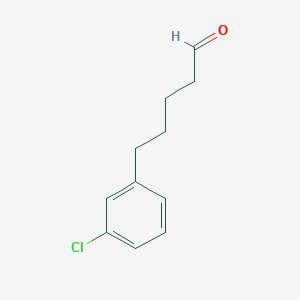
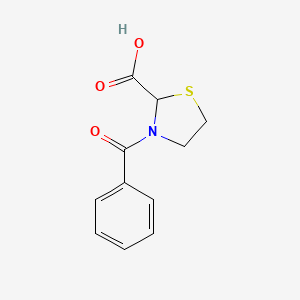
![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI)](/img/structure/B14307590.png)
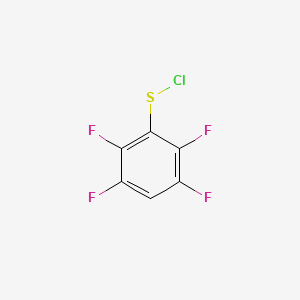
![1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]-](/img/structure/B14307610.png)
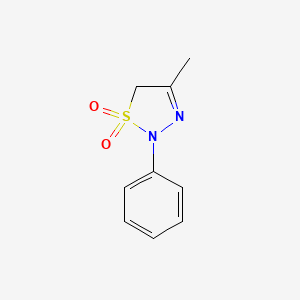

![Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione](/img/structure/B14307635.png)
![2,2'-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14307642.png)
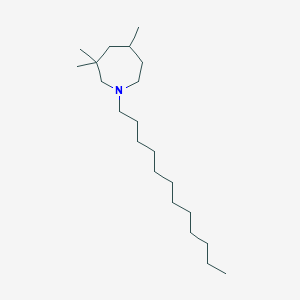
![Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate](/img/structure/B14307648.png)
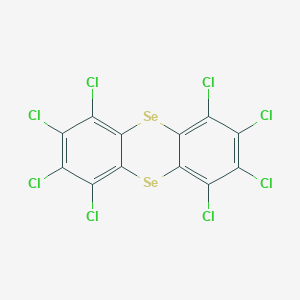
![8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid](/img/structure/B14307663.png)
